1-Aminoanthraquinone (1-AAQ) is an aromatic organic compound featuring an amino group on the C1 position of an anthraquinone core. This specific isomeric structure makes it a critical precursor for a wide range of high-performance vat, disperse, and reactive dyes, where it provides the foundational chromophore. Its general utility stems from the stable anthraquinone backbone, which imparts good lightfastness, and the reactive amino group, which allows for downstream chemical modifications to create diverse and durable colorants for textiles, inks, and plastics. It is typically supplied as a red to brown crystalline powder with solubility in various organic solvents but not in water.
Direct substitution of 1-Aminoanthraquinone with its common isomer, 2-Aminoanthraquinone, is unfeasible for most applications due to fundamental differences in reactivity and the resulting molecular geometry of downstream products. The position of the amino group dictates the points of subsequent chemical reactions, such as diazotization, alkylation, and condensation, which are essential for building specific dye structures. Using the 2-isomer results in different chromophoric systems with altered colors and performance characteristics, such as lightfastness. For instance, the synthesis of critical dye intermediates like Bromamine Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) explicitly requires the 1-amino isomer to achieve the correct substitution pattern for fiber-reactive dyes. Therefore, selecting the correct isomer is a primary procurement decision that cannot be bypassed without fundamentally changing the synthesis pathway and the final product's properties.
The introduction of the amino group at the C1 position causes the reduction potential of 1-Aminoanthraquinone to shift to a more negative value compared to the unsubstituted parent molecule, anthraquinone. This is attributed to the electron-donating resonance effect of the amino group, which predominates over its inductive electron-withdrawing effect, making the molecule harder to reduce. This distinct electrochemical signature is critical for applications where precise redox tuning is required.
| Evidence Dimension | Electrochemical Reduction Potential |
| Target Compound Data | Shifts to a more negative value |
| Comparator Or Baseline | Anthraquinone (parent molecule) |
| Quantified Difference | Qualitatively more negative potential |
| Conditions | Electrochemical reduction in aprotic media (acetonitrile). |
This specific reduction potential makes it suitable for use in redox-flow batteries, sensors, or electrocatalysis where a precise operating voltage is a key material selection criterion.
In a comparative study of various anthraquinone derivatives, 1-Aminoanthraquinone demonstrated the highest solubility in supercritical carbon dioxide (sc-CO2) under specific conditions. At a temperature of 383.15 K and a pressure of 25 MPa, its solubility surpassed that of other derivatives, including 1-nitroanthraquinone and 1,4-diaminoanthraquinone. This property is highly relevant for modern, environmentally friendly dyeing and impregnation processes that utilize sc-CO2 as a solvent alternative.
| Evidence Dimension | Solubility in Supercritical CO2 |
| Target Compound Data | Highest solubility among tested derivatives |
| Comparator Or Baseline | 1-nitroanthraquinone, 1,4-diaminoanthraquinone, and other derivatives |
| Quantified Difference | Ranked highest in solubility under tested conditions |
| Conditions | 383.15 K (110°C) and 25 MPa pressure in sc-CO2. |
Higher solubility in sc-CO2 allows for more efficient, solvent-free processing, reducing environmental impact and potentially lowering operational costs in textile dyeing and materials science.
When used as a diazo component to synthesize novel azo-anthraquinone dyes for polylactide (PLA) fibers, 1-Aminoanthraquinone-derived dyes achieved exhaustion levels four times higher than a structurally related commercial benchmark, CI Disperse Yellow 16. The synthesized dyes gave exhaustion levels of 60-61% on PLA, whereas the benchmark dye only achieved 15% under the same conditions. This demonstrates the superior substantivity and efficiency of the 1-aminoanthraquinone core for creating effective dyes for modern synthetic textiles.
| Evidence Dimension | Dye Exhaustion on Polylactide (PLA) Fabric |
| Target Compound Data | 60-61% exhaustion for derived dyes |
| Comparator Or Baseline | CI Disperse Yellow 16 (commercial dye), which achieved 15% exhaustion |
| Quantified Difference | 4-fold increase in dye exhaustion |
| Conditions | Disperse dyeing on polylactide (PLA) fabric at 110°C. |
For dye manufacturers, using 1-Aminoanthraquinone as a precursor enables the creation of higher-performance dyes that are more efficient, require less product for desired color depth, and reduce dye waste in effluent streams.
The primary industrial application is as a key intermediate for synthesizing a wide range of anthraquinone-based dyes. Its specific reactivity allows for the production of dyes with high fastness properties, making it essential for coloring textiles, especially synthetic fibers like polyester, and for creating durable pigments for inks and coatings.
Due to its well-defined, yet modifiable, electrochemical properties, 1-Aminoanthraquinone serves as a foundational structure for developing materials for organic electronics and energy storage. Its negative reduction potential relative to the parent anthraquinone allows for its use as a building block in applications like redox-flow batteries where specific voltage windows are required.
Derivatives of 1-Aminoanthraquinone have been shown to be effective anodic-type corrosion inhibitors for carbon steel. The planarity of the anthraquinone structure and the presence of heteroatoms facilitate strong adsorption onto the metal surface, providing a protective barrier. This makes it a valuable precursor for developing specialized additives for fuels and industrial fluids to protect infrastructure.
Given its demonstrated high solubility in supercritical CO2 compared to other derivatives, 1-Aminoanthraquinone is the precursor of choice for designing dyes intended for waterless, environmentally friendly dyeing processes. This aligns with sustainability goals in the textile industry by eliminating water consumption and pollution from dyeing effluent.
Irritant;Environmental Hazard